molecular formula C12H7F3N2O2 B6390630 2-Amino-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid CAS No. 1261952-01-5

2-Amino-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6390630
CAS No.: 1261952-01-5
M. Wt: 268.19 g/mol
InChI Key: MZXOLFQVJDNGKC-UHFFFAOYSA-N
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Description

2-Amino-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with an amino group, a carboxylic acid group, and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino and trifluorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The amino and carboxylic acid groups may also play roles in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluorophenyl group.

    2-Amino-5-fluoropyridine: Contains a single fluorine atom instead of a trifluorophenyl group.

Uniqueness

2-Amino-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-5-1-8(14)11(9(15)2-5)7-4-17-10(16)3-6(7)12(18)19/h1-4H,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXOLFQVJDNGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CN=C(C=C2C(=O)O)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687730
Record name 2-Amino-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-01-5
Record name 2-Amino-5-(2,4,6-trifluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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